molecular formula C17H32SSn B010291 5-Methyl-2-tributylstannylthiophene CAS No. 107311-67-1

5-Methyl-2-tributylstannylthiophene

Cat. No. B010291
M. Wt: 387.2 g/mol
InChI Key: GOFOMJMAFIFSDO-UHFFFAOYSA-N
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Description

5-Methyl-2-tributylstannylthiophene is a derivative of thiophene, a heterocyclic compound that has been extensively studied for its unique properties and applications in materials science and organic synthesis. This compound is particularly interesting due to the incorporation of a tributylstannyl group, which can significantly influence its reactivity and utility in cross-coupling reactions, a cornerstone technique in the construction of complex organic molecules.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Methyl-2-tributylstannylthiophene, often involves the strategic use of stannylated precursors in cross-coupling reactions. For instance, the preparation of 2,5-bis(tributylstannyl)thiophene 1,1-dioxide from bis(tributyltin) oxide and 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide using tetrabutylammonium fluoride (TBAF) highlights the synthetic versatility of stannylated thiophene derivatives (Tsai et al., 2013).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is critical in determining their electronic and optical properties. An electron diffraction study on 2,5-dimethylthiophene has provided valuable insights into the structural parameters, such as bond lengths and angles, which are essential for understanding the behavior of stannylated thiophene derivatives (Tanabe et al., 1993).

Chemical Reactions and Properties

Stannylated thiophenes participate in various chemical reactions, particularly Stille cross-coupling, which is instrumental in forming carbon-carbon bonds. For example, 2-(tributylstannyl)- and 2,5-bis(trimethylstannyl)tellurophene have been used in Stille cross-coupling reactions, demonstrating the reactivity of stannylated thiophenes in forming complex organic structures (Sweat & Stephens, 2009).

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • Hanamoto et al. (2006) described 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole as a highly reactive compound with potential applications in organic synthesis and catalysis (Hanamoto et al., 2006).
  • Synthesis of Bioactive Compounds :

    • Mabkhot et al. (2016) reported that novel armed thiophene derivatives show potential antimicrobial activities, suggesting their utility in medicinal chemistry (Mabkhot et al., 2016).
  • Electrochromic Displays :

    • Krompiec et al. (2008) demonstrated the potential for the synthesis of electrochromic polymers from 3,5-bis(2,2′-bithiophen-5-yl)pyridine, its complexes, and N-methylpyridinium cations, with applications in electrochromic displays (Krompiec et al., 2008).
  • Optoelectronic Properties :

    • Tsai et al. (2013) found that thiophene 1,1-dioxides with electron-withdrawing substituents show improved optoelectronic properties, useful in materials science (Tsai et al., 2013).
  • SPECT Imaging in Neuroscience :

    • Blanckaert et al. (2007) discussed the synthesis and evaluation of [123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone, a potential SPECT-tracer for the serotonin 5-HT2A receptor, highlighting its application in neuroscience (Blanckaert et al., 2007).

Safety And Hazards

  • Safety Data Sheet (SDS) : You can find the SDS for this compound here .

properties

IUPAC Name

tributyl-(5-methylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5S.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFOMJMAFIFSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371761
Record name 5-Methyl-2-tributylstannylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-tributylstannylthiophene

CAS RN

107311-67-1
Record name 5-Methyl-2-tributylstannylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5
Citations
JD Tovar, TM Swager - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
… Following the procedure for 4, degassed 5-methyl-2-tributylstannylthiophene (150 mg, 0.39 mmol) was added under argon to a solution of 3 (47.8 mg, 0.0773 mmol) and (Ph 3 P) 2 PdCl …
Number of citations: 15 onlinelibrary.wiley.com
A Pietrangelo, BO Patrick… - The Journal of Organic …, 2009 - ACS Publications
The preparation of bent anthradithiophenes (BADTs) using an oxidative photocyclization-based synthetic strategy is reported. The optical properties of the new compounds were …
Number of citations: 31 pubs.acs.org
DNH Meineke, ML Bossi, H Ta… - … –A European Journal, 2017 - Wiley Online Library
… Chemoselective Stille cross-coupling with 5-methyl-2-tributylstannylthiophene gave building block 11. Aryl bromide 5—a building block for the red chromophore—was prepared from 3-…
A Pietrangelo - 2008 - open.library.ubc.ca
… 5-methyl-2-tributylstannylthiophene,’ 9 5-hexyl-2-tributylstannylthiophene, 2 5-dodecyl-2-tributylstannylthiophene, 2’ and 5-phenyl-2tributylstannylthiophene 22 were prepared …
Number of citations: 1 open.library.ubc.ca
JD Tovar - 2002 - dspace.mit.edu
This dissertation examines the synthesis of electronically diverse polycyclic aromatics within discrete molecular regimes and as incorporated into robust conjugated polymers. We have …
Number of citations: 2 dspace.mit.edu

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